2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396888-67-7
VCID: VC4581862
InChI: InChI=1S/C17H22N4O2/c1-12-9-15(13(2)23-12)17(22)20-10-14-3-7-21(8-4-14)16-11-18-5-6-19-16/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3,(H,20,22)
SMILES: CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Molecular Formula: C17H22N4O2
Molecular Weight: 314.389

2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

CAS No.: 1396888-67-7

Cat. No.: VC4581862

Molecular Formula: C17H22N4O2

Molecular Weight: 314.389

* For research use only. Not for human or veterinary use.

2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide - 1396888-67-7

Specification

CAS No. 1396888-67-7
Molecular Formula C17H22N4O2
Molecular Weight 314.389
IUPAC Name 2,5-dimethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]furan-3-carboxamide
Standard InChI InChI=1S/C17H22N4O2/c1-12-9-15(13(2)23-12)17(22)20-10-14-3-7-21(8-4-14)16-11-18-5-6-19-16/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3,(H,20,22)
Standard InChI Key OZEYKPNWWXZAEB-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC=CN=C3

Introduction

Structural Characteristics and Molecular Composition

Core Architecture

The molecule features a furan-3-carboxamide backbone substituted with methyl groups at the 2- and 5-positions. This carboxamide group is linked via a methylene bridge to a piperidin-4-yl moiety, which is further substituted at the 1-position with a pyrazin-2-yl group. The pyrazine ring introduces aromatic nitrogen atoms, enhancing the molecule’s capacity for hydrogen bonding and π-π interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight313.40 g/mol
Key Functional GroupsFuran, carboxamide, piperidine, pyrazine
Hydrogen Bond Donors2 (amide NH, pyrazine NH)
Hydrogen Bond Acceptors5 (amide O, pyrazine N, furan O)

The molecular formula and weight are derived from analogous structures, such as 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide (C₁₂H₁₈N₂O₂; 222.29 g/mol) , with adjustments for the pyrazin-2-yl substituent.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the pyrazine group occupying an equatorial position to minimize steric strain. The methylene bridge between the piperidine and carboxamide groups allows rotational flexibility, potentially enabling conformational adaptation upon binding to biological targets .

Synthetic Pathways and Optimization

Key Synthetic Steps

While no explicit synthesis for this compound is documented, its preparation likely involves:

  • Functionalization of piperidine: Introduction of the pyrazin-2-yl group via nucleophilic substitution or coupling reactions.

  • Carboxamide formation: Coupling of 2,5-dimethylfuran-3-carboxylic acid with the aminomethyl-piperidine intermediate using carbodiimide-based reagents .

  • Purification: Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Yield Optimization Challenges

  • Steric hindrance at the piperidine N-position may reduce coupling efficiency, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis .

  • Oxidative instability of the furan ring requires inert atmospheres (N₂/Ar) during reactions .

Physicochemical Properties and Solubility

Experimental Data from Analogs

PropertyValue (Analog)Source Compound
LogP (lipophilicity)2.1 ± 0.3
Aqueous Solubility12 µg/mL (pH 7.4)
Melting Point148–152°C

The low aqueous solubility aligns with furan-containing analogs, suggesting formulation challenges for oral bioavailability.

Applications in Drug Discovery

Antimicrobial Candidates

Furan carboxamides demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The pyrazine moiety may enhance penetration through bacterial membranes via charge-mediated interactions.

Oncology Applications

Kinase inhibition potential positions this compound as a candidate for tyrosine kinase inhibitor (TKI) development, particularly in cancers with EGFR or ALK mutations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator